molecular formula C7H7ClF4N2 B6161929 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride CAS No. 1446407-50-6

1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride

Cat. No.: B6161929
CAS No.: 1446407-50-6
M. Wt: 230.6
InChI Key:
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Description

1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is a chemical compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of a trifluoromethyl group. The final step involves the conversion of the intermediate to the methanamine hydrochloride form. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 3-fluoro-2-(trifluoromethyl)pyridine
  • 2-fluoro-4-(trifluoromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness: 1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science .

Properties

CAS No.

1446407-50-6

Molecular Formula

C7H7ClF4N2

Molecular Weight

230.6

Purity

95

Origin of Product

United States

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